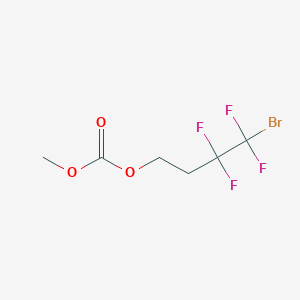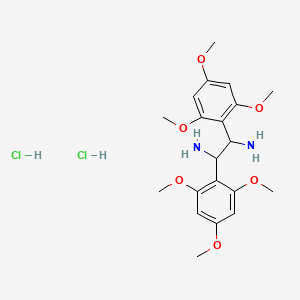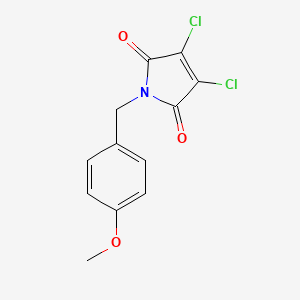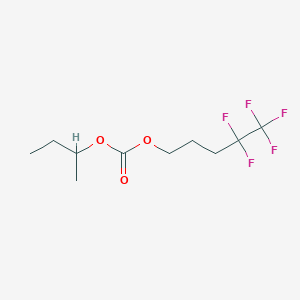
Benzonitrile, 4-(2,2,3,4,4,4-hexafluorobutoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-(2,2,3,4,4,4-hexafluorobutoxy)- is a specialized organic compound characterized by the presence of a benzonitrile core substituted with a hexafluorobutoxy group. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms. It is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(2,2,3,4,4,4-hexafluorobutoxy)- typically involves the reaction of 4-hydroxybenzonitrile with 2,2,3,4,4,4-hexafluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Oxidation: Benzonitrile, 4-(2,2,3,4,4,4-hexafluorobutoxy)- can undergo oxidation reactions, typically forming benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 4-(2,2,3,4,4,4-hexafluorobutoxy)benzylamine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4) are typical.
Major Products:
Oxidation: Formation of 4-(2,2,3,4,4,4-hexafluorobutoxy)benzoic acid.
Reduction: Formation of 4-(2,2,3,4,4,4-hexafluorobutoxy)benzylamine.
Substitution: Various substituted benzonitrile derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-(2,2,3,4,4,4-hexafluorobutoxy)- is utilized in several fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex fluorinated organic compounds and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism by which benzonitrile, 4-(2,2,3,4,4,4-hexafluorobutoxy)- exerts its effects is largely dependent on its chemical structure. The electron-withdrawing fluorine atoms influence the reactivity of the nitrile group and the benzene ring. This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The pathways involved often include modulation of enzyme activity and alteration of cellular signaling processes.
Comparación Con Compuestos Similares
- 4-Fluorobenzonitrile
- 2,2,3,3,4,4,4-Heptafluorobutanoylbenzonitrile
- 4-(Trifluoromethoxy)benzonitrile
Comparison: Benzonitrile, 4-(2,2,3,4,4,4-hexafluorobutoxy)- is unique due to the presence of six fluorine atoms in the butoxy group, which significantly enhances its electron-withdrawing capability compared to compounds with fewer fluorine atoms. This results in distinct reactivity patterns and stability, making it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
Propiedades
Número CAS |
1980086-48-3 |
|---|---|
Fórmula molecular |
C11H7F6NO |
Peso molecular |
283.17 g/mol |
Nombre IUPAC |
4-(2,2,3,4,4,4-hexafluorobutoxy)benzonitrile |
InChI |
InChI=1S/C11H7F6NO/c12-9(11(15,16)17)10(13,14)6-19-8-3-1-7(5-18)2-4-8/h1-4,9H,6H2 |
Clave InChI |
NDKLLESTBWWZSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)OCC(C(C(F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)](/img/structure/B12079889.png)



![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)





![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)


![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)
